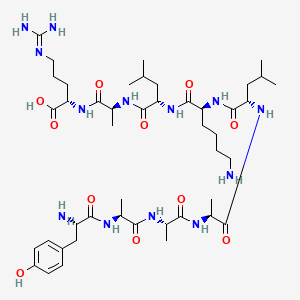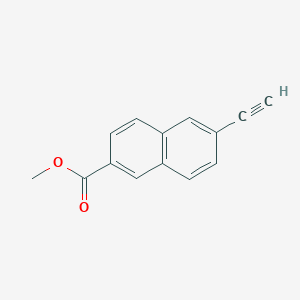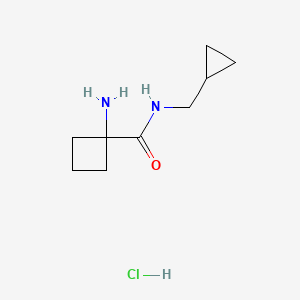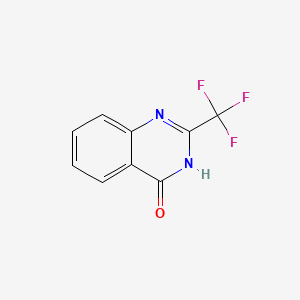
2-(トリフルオロメチル)キナゾリン-4-オール
概要
説明
2-(Trifluoromethyl)quinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the 2-position of the quinazoline ring enhances the compound’s chemical stability and biological activity.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological studies.
Medicine: Due to its biological activity, it is being investigated for its potential as an anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of the compound 2-(Trifluoromethyl)quinazolin-4-ol is the Werner (WRN) helicase . The WRN helicase plays a crucial role in maintaining genomic stability and integrity . It is involved in DNA repair and replication, and its inhibition can lead to genomic instability, promoting the accumulation of mutations and rapid growth of tumor cells .
Mode of Action
2-(Trifluoromethyl)quinazolin-4-ol interacts with its target, the WRN helicase, inhibiting its function . This inhibition disrupts the DNA damage response (DDR), leading to DNA damage and replication stress . As a result, there is an accumulation of mutations and an increase in tumor heterogeneity .
Biochemical Pathways
The action of 2-(Trifluoromethyl)quinazolin-4-ol affects several biochemical pathways. Primarily, it disrupts the DNA damage response (DDR) pathway . The DDR pathway is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . By inhibiting the WRN helicase, 2-(Trifluoromethyl)quinazolin-4-ol disrupts this pathway, leading to genomic instability .
Pharmacokinetics
It is known that the 2-position of quinazoline compounds may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone, which can cause nephrotoxicity .
Result of Action
The molecular and cellular effects of 2-(Trifluoromethyl)quinazolin-4-ol’s action include the disruption of cellular microtubule networks, promotion of cell cycle arrest at the G2/M phase, and induction of cell apoptosis . Additionally, it has been shown to inhibit angiogenesis .
生化学分析
Biochemical Properties
2-(Trifluoromethyl)quinazolin-4-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, it has been observed to interact with enzymes such as cyclooxygenase, which plays a role in the inflammatory response . The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby influencing the overall biochemical pathway.
Cellular Effects
The effects of 2-(Trifluoromethyl)quinazolin-4-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(Trifluoromethyl)quinazolin-4-ol has demonstrated the ability to inhibit cell proliferation and induce apoptosis . Additionally, it affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)quinazolin-4-ol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can lead to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)quinazolin-4-ol have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Trifluoromethyl)quinazolin-4-ol remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)quinazolin-4-ol vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(Trifluoromethyl)quinazolin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the inhibition of the cyclooxygenase enzyme, which is involved in the synthesis of prostaglandins . This interaction can affect metabolic flux and alter metabolite levels, ultimately influencing the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)quinazolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)quinazolin-4-ol is crucial for its activity and function. This compound has been observed to localize to the nucleus, where it can influence gene expression and DNA repair processes . Additionally, post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, enhancing its efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
FeCl3-Mediated Cascade Coupling: Another method involves an FeCl3-mediated cascade coupling/decarbonylative annulation reaction of isatins with trifluoroacetimidoyl chlorides.
Industrial Production Methods
While specific industrial production methods for 2-(trifluoromethyl)quinazolin-4-ol are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the carbonylative synthesis method due to its efficiency and use of readily available reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring.
Reduction: Reduction reactions can also occur, especially at the nitrogen atoms within the quinazoline ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
類似化合物との比較
Similar Compounds
- 2-Phenylquinazolin-4-amine
- 4-Methyl-2-phenylquinazoline
- 2-Phenyl-4-styrylquinazoline
Uniqueness
2-(Trifluoromethyl)quinazolin-4-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVXDVFZJAQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351519 | |
| Record name | 2-(trifluoromethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26059-81-4 | |
| Record name | 2-(trifluoromethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
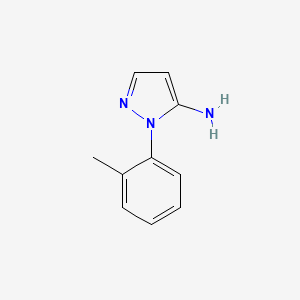
![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)
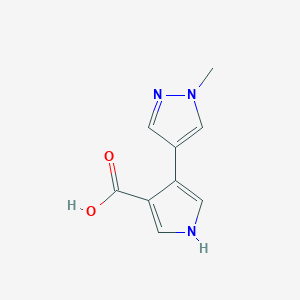
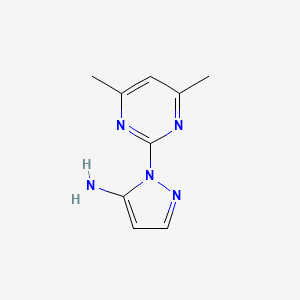
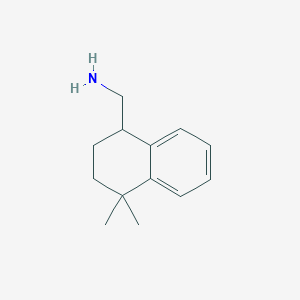
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
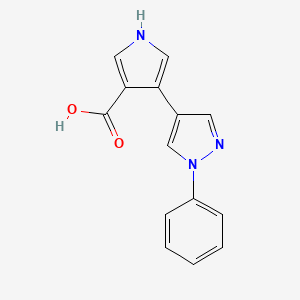
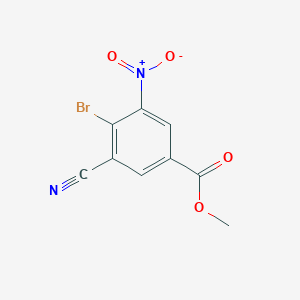
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
![4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
